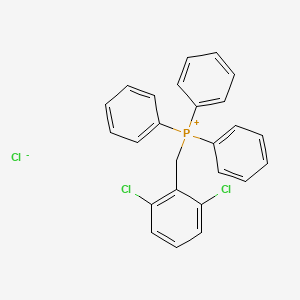

(2,6-Dichlorobenzyl)triphenylphosphonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWPWZJEEQWREI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724797 | |

| Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-54-5 | |

| Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichlorobenzyl)triphenylphosphonium chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is a crucial phosphonium salt extensively utilized as a Wittig reagent in organic synthesis. Its unique structure, featuring a sterically hindered dichlorobenzyl group, imparts specific reactivity and selectivity in the formation of alkenes from aldehydes and ketones. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application in the Wittig reaction, and an analysis of its spectral data. This document aims to serve as a valuable resource for researchers and professionals in organic chemistry and drug development, facilitating the effective utilization of this versatile reagent.

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds. Central to this transformation are phosphonium ylides, which are typically generated in situ from the corresponding phosphonium salts. This compound has emerged as a significant reagent in this class, offering distinct advantages in certain synthetic contexts. The presence of two chlorine atoms in the ortho positions of the benzyl group influences the electronic and steric nature of the resulting ylide, thereby affecting its reactivity and the stereochemical outcome of the olefination reaction. This guide will delve into the core characteristics of this compound, providing practical insights for its application in complex molecule synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting.

Physical Properties

This compound is typically a solid at room temperature. Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₀Cl₃P | |

| Molecular Weight | 457.77 g/mol | |

| CAS Number | 18583-54-5 | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in searched literature. | |

| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. Sparingly soluble in less polar solvents like diethyl ether. |

Note: Specific quantitative solubility data and a definitive melting point are not widely reported in the available literature and should be determined experimentally if required for a specific application.

Chemical Properties

The chemical behavior of this compound is dominated by its function as a precursor to a phosphorus ylide.

-

Ylide Formation: In the presence of a strong base, the proton on the benzylic carbon is abstracted to form the corresponding phosphonium ylide. The choice of base is critical and can range from organolithium reagents (e.g., n-butyllithium) to alkoxides (e.g., potassium tert-butoxide) or strong inorganic bases like sodium hydroxide under phase-transfer conditions.

-

Reactivity in the Wittig Reaction: The resulting ylide is a potent nucleophile that readily reacts with aldehydes and ketones to form an oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide. The steric hindrance provided by the 2,6-dichloro substitution can influence the approach to the carbonyl group, potentially affecting the E/Z selectivity of the resulting alkene.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between triphenylphosphine and 2,6-dichlorobenzyl chloride.

An illustrative synthetic protocol is provided below.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

2,6-Dichlorobenzyl chloride (1.0 equivalent)

-

Anhydrous toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine and anhydrous toluene.

-

Dissolve the triphenylphosphine with stirring.

-

Add 2,6-dichlorobenzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate from the solution as a white solid.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions, such as the hydrolysis of the starting materials or the product. Toluene is a suitable solvent as it allows for a high reflux temperature to drive the reaction to completion and has relatively low polarity, which facilitates the precipitation of the ionic phosphonium salt product.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the nucleophilic attack of triphenylphosphine on the benzylic chloride, ensuring a reasonable reaction rate.

-

Washing with a Non-polar Solvent: Washing the crude product with a non-polar solvent like diethyl ether effectively removes any residual non-polar starting materials (triphenylphosphine and 2,6-dichlorobenzyl chloride) while minimizing the loss of the desired ionic product.

Application in the Wittig Reaction

The primary application of this compound is in the Wittig reaction to synthesize alkenes. A general protocol for a Wittig reaction using this reagent is outlined below.

Reaction Workflow

Caption: General workflow for a Wittig reaction.

Detailed Experimental Protocol

Materials:

-

This compound (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

-

Aldehyde or ketone (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. A distinct color change (often to a deep red or orange) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

-

Reaction with Carbonyl Compound:

-

In a separate flask, dissolve the aldehyde or ketone in anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting carbonyl compound.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

-

Self-Validating System and Mechanistic Insights:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the phosphorus ylide is highly reactive and can be quenched by atmospheric moisture and oxygen.

-

Low-Temperature Addition: The addition of the strong base and the carbonyl compound at low temperatures helps to control the exothermic reaction and minimize side reactions.

-

Stoichiometry: A slight excess of the phosphonium salt and base is often used to ensure the complete conversion of the limiting carbonyl compound.

-

Purification: The separation of the desired alkene from the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions. Column chromatography is a standard and effective method for this purification, taking advantage of the polarity difference between the non-polar alkene and the more polar phosphine oxide.

Spectral Data Analysis

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups on the phosphorus atom and the three protons on the dichlorobenzyl ring. The protons on the phenyl groups will likely appear as complex multiplets. The protons on the dichlorobenzyl ring will have a specific splitting pattern based on their coupling.

-

Benzylic Protons: A characteristic doublet for the two benzylic protons (CH₂) adjacent to the phosphorus atom. The coupling will be to the ³¹P nucleus.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-140 ppm).

-

Benzylic Carbon: A signal for the benzylic carbon, which will also show coupling to the ³¹P nucleus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

-

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region

-

P-Ph stretching: A characteristic sharp band around 1440 cm⁻¹

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[1]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable reagent for the synthesis of alkenes via the Wittig reaction. Its specific steric and electronic properties, conferred by the dichlorobenzyl moiety, make it a useful tool for synthetic chemists. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, a comprehensive procedure for its application in the Wittig reaction, and an analysis of its expected spectral characteristics. By following the outlined procedures and safety guidelines, researchers can effectively and safely utilize this compound to achieve their synthetic goals in drug discovery and materials science.

References

[1] Sigma-Aldrich. This compound Safety Data Sheet. MySkinRecipes. This compound Product Information. Santa Cruz Biotechnology. This compound Product Information. Fluorochem. This compound Product Information. ChemicalBook. 2,6-DICHLOROBENZYL TRIPHENYLPHOSPHONIUM CHLORIDE Product Information. SpectraBase. This compound Spectral Data. PubChem. 2,6-Dichlorobenzyl chloride Compound Summary. TCI Chemicals. (4-Chlorobenzyl)triphenylphosphonium Chloride Safety Data Sheet. (Note: Used as a representative example for safety information of similar compounds).

Sources

(2,6-Dichlorobenzyl)triphenylphosphonium chloride CAS number 18583-54-5

An In-depth Technical Guide to (2,6-Dichlorobenzyl)triphenylphosphonium chloride for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, application, and mechanistic considerations of this compound (CAS No. 18583-54-5). While dedicated research on this specific phosphonium salt is not abundant, this document extrapolates from the well-established principles of the Wittig reaction and the known chemistry of related compounds to provide a robust framework for its use in the laboratory.

Introduction and Strategic Importance

This compound is a phosphonium salt primarily utilized as a reagent in the Wittig reaction.[1] This Nobel Prize-winning reaction is a cornerstone of organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds by coupling aldehydes or ketones with phosphorus ylides.[2] The principal advantage of the Wittig reaction is the unambiguous placement of the resulting double bond, a feature that is often challenging to achieve with other olefination methods like elimination reactions.[2][3]

The structure of this compound makes it a valuable precursor for the synthesis of alkenes containing a 2,6-dichlorobenzyl moiety. The steric hindrance and electronic effects of the two chlorine atoms on the aromatic ring can influence the reactivity of the corresponding ylide and the stereochemical outcome of the reaction.[4] This reagent is particularly relevant for the synthesis of substituted stilbenes and other vinylarenes, which are important scaffolds in medicinal chemistry and materials science.[1][5][6]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is crucial for experimental design, including solvent selection, reaction monitoring, and product characterization.

| Property | Value | Source(s) |

| CAS Number | 18583-54-5 | [7][8] |

| Molecular Formula | C₂₅H₂₀Cl₃P | [9][10] |

| Molecular Weight | 457.76 g/mol | |

| Appearance | White to off-white solid | [11] |

| IUPAC Name | [(2,6-dichlorophenyl)methyl]triphenylphosphanium chloride | |

| Storage Temperature | 2-8°C, sealed, away from moisture | [11] |

Spectroscopic data is available for this compound, which is essential for its identification and quality control.[10][12][13]

Synthesis of this compound

Phosphonium salts are typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide.[14][15] In the case of this compound, the reaction involves the treatment of 2,6-dichlorobenzyl chloride with triphenylphosphine.[16]

The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.[15] The reaction is often carried out in a suitable solvent, such as toluene or acetonitrile, and may require heating under reflux to proceed at a practical rate.[17] The resulting phosphonium salt typically precipitates from the reaction mixture and can be isolated by filtration.[17]

Caption: General synthesis of the target phosphonium salt.

Experimental Protocol: General Synthesis of a Benzyltriphenylphosphonium Salt

This is a representative protocol and may require optimization for the specific synthesis of this compound.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1.0 eq) and the corresponding benzyl chloride (1.1 eq).[17]

-

Add a suitable solvent, such as toluene or acetonitrile (to achieve a concentration of approximately 0.3 M).[17]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.[17]

-

After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.[14]

-

Dry the product under vacuum to obtain the pure phosphonium salt.

The Wittig Reaction: Mechanism and Stereochemistry

The Wittig reaction transforms a carbonyl compound into an alkene through a two-step process: the formation of a phosphorus ylide (also known as a Wittig reagent) followed by its reaction with an aldehyde or ketone.[18]

Step 1: Ylide Formation

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the ylide.[2][14] The choice of base is critical and depends on the acidity of the α-proton. For non-stabilized ylides, such as the one derived from this compound, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are typically required.[4][18]

Step 2: Olefination

The ylide then reacts with a carbonyl compound. The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[19][20] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[21]

Caption: The mechanistic pathway of the Wittig reaction.

Stereochemical Considerations

The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the ylide.[19]

-

Non-stabilized ylides (where the group attached to the carbanion is alkyl or aryl) generally lead to the formation of (Z)-alkenes. The reaction is kinetically controlled, and the formation of the cis-oxaphosphetane is favored.[4][21]

-

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes. The reaction is thermodynamically controlled, allowing for equilibration to the more stable trans-oxaphosphetane.[4][21]

The ylide derived from this compound is considered non-stabilized, and thus would be expected to favor the formation of (Z)-alkenes. However, the steric bulk of the 2,6-dichloro-substituted ring may influence the transition state and alter the stereochemical outcome.

Experimental Protocol: General Wittig Reaction

This is a representative protocol and requires careful execution under anhydrous and inert conditions.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C or -78°C in an appropriate bath.

-

Add a strong base (e.g., n-BuLi in hexanes, 1.0 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).[3]

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Applications in Drug Development and Materials Science

While specific applications of this compound in drug development are not widely reported, its utility can be inferred from the importance of the molecular scaffolds it can produce.

-

Synthesis of Stilbene Analogs: This reagent is well-suited for synthesizing stilbene derivatives, which are known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5] For example, combretastatin A-4, a potent anticancer agent, is a stilbene derivative. The use of this specific reagent would introduce a 2,6-dichlorophenyl group, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting molecule.[22]

-

Molecular Probes and Intermediates: Triphenylphosphonium cations are known to target mitochondria due to their lipophilic nature and positive charge.[23] While the primary use of the title compound is as a Wittig reagent, related phosphonium salts have been explored for their potential as therapeutic agents or as mitochondrial-targeting moieties in drug delivery systems.[23]

-

Materials Science: The reagent can be used in the synthesis of conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[1]

Safety and Handling

This compound is an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][24]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8][24]

-

Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11] Phosphonium salts are generally hygroscopic and should be protected from moisture.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[25][26][27][28]

References

- CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound - Google Patents.

- Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958.

-

This compound - MySkinRecipes. Available at: [Link]

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

- Becker, H. D. (1983). Syntheses of Stilbenes. In The Chemistry of Functional Groups, Supplement A: The chemistry of double-bonded functional groups, Volume 2, Part 1 (pp. 335-391). John Wiley & Sons, Ltd.

-

Synthesis of trans-Stilbenes via Phosphine-Catalyzed Coupling Reaction of Benzylic Halides | Request PDF - ResearchGate. Available at: [Link]

-

This compound - SpectraBase. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

Wittig reaction - Wikipedia. Available at: [Link]

-

Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst. - ResearchGate. Available at: [Link]

-

CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 - Regulations.gov. Available at: [Link]

-

3038 Tetrakis(hydroxymethyl)phosphonium Chloride (ca 80% in Water) (English) AAA TCI MSDS A2.0 (DEF). Available at: [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6680.

- Boldt, A. M., et al. (2018). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry.

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction: Mechanism and Examples - NROChemistry. Available at: [Link]

-

Benzyltriphenylphosphonium chloride is prepared via SN_2 reaction of triphenylphosphine and... - Homework.Study.com. Available at: [Link]

-

Triphenilphosphonium Analogs of Chloramphenicol as Dual-Acting Antimicrobial and Antiproliferating Agents - PMC - NIH. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-DICHLOROBENZYL TRIPHENYLPHOSPHONIUM CHLORIDE | 18583-54-5 [amp.chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. scbt.com [scbt.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,6-DICHLOROBENZYL TRIPHENYLPHOSPHONIUM CHLORIDE CAS#: 18583-54-5 [amp.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 18583-54-5|this compound|BLD Pharm [bldpharm.com]

- 14. chegg.com [chegg.com]

- 15. homework.study.com [homework.study.com]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. rsc.org [rsc.org]

- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. DSpace [cora.ucc.ie]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Triphenilphosphonium Analogs of Chloramphenicol as Dual-Acting Antimicrobial and Antiproliferating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound | 18583-54-5 [sigmaaldrich.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. cloudfront.zoro.com [cloudfront.zoro.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

structure elucidation of (2,6-Dichlorobenzyl)triphenylphosphonium chloride

An In-depth Technical Guide to the Structure Elucidation of (2,6-Dichlorobenzyl)triphenylphosphonium Chloride

Abstract

The definitive confirmation of a molecule's chemical structure is the bedrock of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and fine chemicals. This compound, a key Wittig reagent, is no exception.[1] Its utility in creating specific alkene geometries necessitates an unambiguous understanding of its constitution and connectivity.[1] This guide provides a comprehensive, multi-technique approach to the structure elucidation of this phosphonium salt. We move beyond a simple listing of methods to detail the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section includes field-proven protocols and data interpretation insights, designed to serve as a practical reference for researchers and drug development professionals.

Introduction: A Strategy for Unambiguous Confirmation

The structure elucidation of a charged species like this compound requires a synergistic application of various analytical techniques. While each method provides a piece of the puzzle, their collective data builds a self-validating structural proof. Our strategy begins with synthesis and purification to ensure analytical sample integrity, followed by a suite of spectroscopic techniques to map connectivity and functional groups. The process culminates with X-ray crystallography, the gold standard for determining the three-dimensional atomic arrangement in the solid state.

Caption: Overall workflow for the .

Synthesis and Sample Preparation: The Foundation of Quality Data

The most sophisticated analysis is rendered meaningless by an impure sample. The primary route to synthesizing the title compound is the direct quaternization of triphenylphosphine with 2,6-dichlorobenzyl chloride. This Sₙ2 reaction is generally efficient but can be accompanied by unreacted starting materials or solvent-related impurities.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a nitrogen-flushed, oven-dried round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: Add 2,6-dichlorobenzyl chloride (1.05 eq.) to the solution. The slight excess of the benzyl chloride ensures complete consumption of the triphenylphosphine.

-

Reaction: Stir the mixture under a nitrogen atmosphere at 80°C for 24 hours. The product will typically precipitate out of the non-polar solvent as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash thoroughly with cold diethyl ether to remove any residual starting materials.

-

Purification: Recrystallize the crude solid from a mixture of dichloromethane and diethyl ether. Dissolve the solid in a minimal amount of hot dichloromethane and slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then to 0-4°C to maximize the yield of high-purity crystalline product.

-

Drying: Dry the resulting white crystalline solid under high vacuum to remove all traces of solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[2][3] A combination of ¹H, ¹³C, and ³¹P NMR, supplemented by 2D experiments, provides a complete carbon-hydrogen framework and confirms the phosphorus environment. All NMR chemical shifts are reported in parts per million (ppm).[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The key diagnostic feature is the benzylic methylene (CH₂) protons, which are coupled to the phosphorus atom.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Prep: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: Use a standard pulse program with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the residual solvent peak.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| P-CH₂ -Ar | 5.5 - 6.0 | Doublet (d) | ²JP-H ≈ 14-16 Hz | Deshielded by adjacent P⁺ center and aromatic ring. Coupled to ³¹P.[5] |

| Triphenyl (15H) | 7.6 - 7.9 | Multiplet (m) | - | Protons on the three phenyl rings attached to phosphorus. |

| Dichlorobenzyl (3H) | 7.2 - 7.5 | Multiplet (m) | - | Protons on the 2,6-dichlorobenzyl ring. |

³¹P NMR Spectroscopy

³¹P NMR is a rapid and definitive technique to confirm the presence and electronic environment of the phosphorus atom. Quaternary phosphonium salts appear in a characteristic downfield region.[6][7]

Experimental Protocol: ³¹P NMR Acquisition

-

Sample Prep: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a spectrometer equipped with a broadband probe, observing at the appropriate frequency (e.g., 162 MHz on a 400 MHz instrument).

-

Parameters: Use a proton-decoupled pulse sequence. Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.[4]

Table 2: Predicted ³¹P NMR Data (162 MHz, CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|

| P ⁺ | +22 to +25 | Singlet (s) | Typical chemical shift for a tetra-alkyl/aryl phosphonium salt.[8] |

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments and, crucially, shows through-bond coupling to the phosphorus atom, which is invaluable for assignment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Prep: Use the same sample, but ensure it is sufficiently concentrated (~20-30 mg).

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer (¹³C observing frequency of 101 MHz).

-

Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be needed due to the low natural abundance of ¹³C.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| P-C H₂-Ar | 30 - 35 | Doublet (d) | ¹JP-C ≈ 45-55 Hz | Aliphatic carbon directly bonded to phosphorus shows a large one-bond coupling. |

| P-C ipso (Triphenyl) | 115 - 120 | Doublet (d) | ¹JP-C ≈ 85-95 Hz | Ipso-carbon of the phenyl rings directly bonded to phosphorus. |

| C ortho, meta, para (Triphenyl) | 128 - 135 | Doublets (d) | JP-C ≈ 10-15 Hz (ortho, meta) | Aromatic carbons showing smaller two-, three-, and four-bond couplings. |

| C ipso (Dichlorobenzyl) | 130 - 135 | Doublet (d) | ²JP-C ≈ 5-10 Hz | Ipso-carbon of the dichlorobenzyl ring showing two-bond coupling. |

| C -Cl (Dichlorobenzyl) | 135 - 140 | Singlet (s) or small d | - | Carbons bearing the chlorine atoms. |

Caption: Key NMR couplings confirming the P-CH₂ connectivity.

Mass Spectrometry (MS): Confirming Molecular Mass and Formula

Mass spectrometry provides the exact mass of the molecule, which in turn confirms its elemental composition. For a pre-charged ionic species like a phosphonium salt, Electrospray Ionization (ESI) is the ideal technique as it gently transfers the existing ion from solution to the gas phase.

Experimental Protocol: ESI-MS Acquisition

-

Sample Prep: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Parameters: Acquire the spectrum in positive ion mode. The mass range should be set to observe the expected parent ion.

-

Analysis: Determine the monoisotopic mass of the most intense peak and compare it to the theoretical mass. Analyze the isotopic pattern.

Table 4: Predicted High-Resolution MS Data

| Ion | Formula | Calculated [M]⁺ (m/z) | Key Feature |

|---|

| Cation | [C₂₅H₂₀³⁵Cl₂P]⁺ | 423.0629 | The isotopic pattern will clearly show the presence of two chlorine atoms, with a characteristic [M]⁺ : [M+2]⁺ : [M+4]⁺ ratio of approximately 9:6:1. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups and the overall "fingerprint" of the molecule.[9] For this compound, the spectrum is dominated by absorptions from the aromatic rings and the C-Cl bonds.

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Prep: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum on a standard FTIR spectrometer.

-

Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to specific bond vibrations.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2950 | C-H Stretch | Aliphatic (CH₂) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1440 - 1480 | C=C Stretch | Aromatic Ring |

| 1100 - 1200 | P-Ph Stretch | Phenyl-Phosphorus |

| 750 - 850 | C-Cl Stretch | Aryl Halide |

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional model of the molecule in the solid state.[10][11] It provides precise bond lengths, bond angles, and torsional angles, confirming the tetrahedral geometry at the phosphorus center and the connectivity of all atoms.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent or by vapor diffusion (e.g., diethyl ether into a dichloromethane solution of the compound).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structural model.

Expected Structural Features:

-

Phosphorus Geometry: A distorted tetrahedral geometry around the P⁺ center with C-P-C bond angles close to 109.5°.[11]

-

Bond Lengths: P-C(phenyl) and P-C(benzyl) bond lengths consistent with established values for phosphonium salts.

-

Connectivity: Unambiguous confirmation that the triphenylphosphine moiety is connected to the methylene carbon of the 2,6-dichlorobenzyl group.

-

Counterion: Location of the chloride anion in the crystal lattice, likely interacting with protons of the cation via C-H···Cl hydrogen bonds.[12]

Caption: A simplified representation of the ionic structure of this compound.

Conclusion: An Integrated and Self-Validating Approach

The is achieved not by a single technique, but by the logical integration of multiple, orthogonal analytical methods. NMR spectroscopy establishes the precise C-H framework and P-C connectivity. High-resolution mass spectrometry confirms the elemental formula with high confidence. FTIR provides a rapid check for key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. This comprehensive approach ensures the highest level of scientific integrity, providing the absolute structural certainty required for advanced research and development applications.

References

-

Spectral study of phosphonium salts synthesized from Michael acceptors. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. (2021). New Journal of Chemistry. Available at: [Link]

-

Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. (2015). ResearchGate. Available at: [Link]

-

INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. (1954). ResearchGate. Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. Available at: [Link]

-

An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. (1979). Canadian Journal of Chemistry. Available at: [Link]

-

Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts. (2004). University of Southampton ePrints. Available at: [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. (2018). ACS Omega. Available at: [Link]

-

Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. (2013). Chemistry – A European Journal. Available at: [Link]

-

Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts. (2014). Dalton Transactions. Available at: [Link]

-

Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). Current World Environment. Available at: [Link]

-

1.3a. 1 H NMR spectrum of phosphonium salt 3. (n.d.). ResearchGate. Available at: [Link]

-

H-1 NMR Spectrum of Benzyltriphenylphosphonium Chloride. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts. (2024). MDPI. Available at: [Link]

-

31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. (1977). The Journal of Physical Chemistry. Available at: [Link]

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis. (2022). Journal of Materials Chemistry A. Available at: [Link]

-

This compound. (n.d.). MySkinRecipes. Available at: [Link]

-

Crystal structure of [(2,4-dichlorobenzyl)triphenylphosphonium] tetrachloridomanganese(II). (2022). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

This compound. (n.d.). SpectraBase. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Supporting information. (2020). The Royal Society of Chemistry. Available at: [Link]

-

((2,4-Dichlorophenyl)methyl)triphenylphosphonium chloride. (n.d.). PubChem. Available at: [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Benzyltriphenylphosphonium chloride. (n.d.). PubChem. Available at: [Link]

-

Triphenyl phosphonium chloride. (n.d.). PubChem. Available at: [Link]

-

Thiophosgene. (n.d.). NIST WebBook. Available at: [Link]

-

(2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride. (n.d.). Endotherm. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. acadiau.ca [acadiau.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. P-31 NMR Spectrum [acadiau.ca]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts: effects of 2-furyl substituents at phosphorus on intramolecular nitrogen to phosphorus hypervalent coordinative interactions - ePrints Soton [eprints.soton.ac.uk]

- 11. Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing | MDPI [mdpi.com]

- 12. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (2,6-Dichlorobenzyl)triphenylphosphonium chloride in the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable method for the synthesis of alkenes from carbonyl compounds. The choice of the phosphonium salt is paramount, as it dictates the reactivity and stereochemical outcome of the reaction. This technical guide provides a comprehensive examination of the mechanism of action of (2,6-Dichlorobenzyl)triphenylphosphonium chloride as a Wittig reagent. We will delve into the synthesis of the phosphonium salt, the generation of the corresponding ylide, and the nuanced mechanistic pathway of its reaction with aldehydes and ketones. Particular emphasis will be placed on the electronic and steric effects of the 2,6-dichloro substitution on the benzyl moiety, and how these factors influence the stability of the ylide and the stereoselectivity of the resulting alkene. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent and its application in modern organic synthesis.

Introduction: The Enduring Significance of the Wittig Reaction

Discovered by Georg Wittig in 1954, the Wittig reaction revolutionized the field of organic synthesis by providing a robust and versatile method for the formation of carbon-carbon double bonds[1]. The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide[2][3]. The immense synthetic utility of this reaction lies in its high degree of regioselectivity, ensuring the unambiguous placement of the double bond, a feature not always achievable with traditional elimination reactions[1][4].

The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is a critical aspect for synthetic chemists. This stereoselectivity is largely governed by the nature of the substituents on the ylide carbon[5][6]. Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the electronic properties of these substituents[7][8][9]. This classification is central to predicting and controlling the geometry of the newly formed double bond.

This guide will focus on the specific case of this compound, a reagent employed in the synthesis of various organic molecules, including vinyl halides and other functionalized olefins[10]. By dissecting its mechanism of action, we aim to provide a clear framework for its effective utilization in complex synthetic endeavors.

Synthesis and Properties of this compound

The journey of the Wittig reaction begins with the preparation of the phosphonium salt. This compound is synthesized via a standard SN2 reaction between triphenylphosphine and 2,6-dichlorobenzyl chloride[11].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous solvent such as toluene or chloroform[12][13].

-

Addition of Alkyl Halide: Add 2,6-dichlorobenzyl chloride (1.0 equivalent) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[12][13].

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials, and dry under vacuum[12].

The resulting this compound is typically a white, crystalline solid, stable for storage under anhydrous conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18583-54-5 | [14][15] |

| Molecular Formula | C₂₅H₂₀Cl₃P | [14] |

| Molecular Weight | 457.76 g/mol | [14] |

| Appearance | White to off-white crystalline solid | |

| Storage | Store at 2-8°C under an inert atmosphere | [10] |

Generation and Characterization of the (2,6-Dichlorobenzyl) Ylide

The active nucleophile in the Wittig reaction is the phosphorus ylide, which is generated by the deprotonation of the corresponding phosphonium salt with a suitable base[11][16]. The acidity of the α-proton on the phosphonium salt is a key factor in the choice of base.

The benzyl protons of this compound are rendered acidic by the adjacent positively charged phosphorus atom. The presence of the electron-withdrawing chlorine atoms on the benzene ring further increases this acidity, although their ortho-position introduces significant steric hindrance.

Classification of the Ylide:

The ylide derived from this compound can be classified as semi-stabilized . The phenyl group allows for some delocalization of the negative charge on the carbanion through resonance. However, the two ortho-chloro substituents sterically hinder the coplanarity of the benzene ring with the carbanionic center, thus diminishing the extent of resonance stabilization compared to an unsubstituted benzyl ylide. This intermediate level of stabilization has important consequences for the reaction's stereoselectivity.

Experimental Protocol: Generation of the (2,6-Dichlorobenzyl) Ylide

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents)[17].

-

Solvent: Add anhydrous tetrahydrofuran (THF) and stir the suspension at room temperature.

-

Base Addition: Cool the solution to 0 °C or -78 °C in an appropriate bath. Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise[16][17]. The appearance of a distinct color, often red or orange, signals the formation of the ylide[4][17].

-

Ylide Formation: Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.

The Wittig Reaction Mechanism in Detail

The modern understanding of the Wittig reaction mechanism, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition pathway, leading directly to an oxaphosphetane intermediate[5][18]. The older, stepwise mechanism involving a betaine intermediate is now considered less likely for most Wittig reactions, although betaine-like structures can be involved, especially in the presence of lithium salts[8][19][20].

Diagram: Wittig Reaction Mechanism

Caption: The Wittig reaction pathway.

The stereochemical outcome of the reaction is determined during the formation of the oxaphosphetane intermediate. For semi-stabilized ylides like the one derived from this compound, the reaction often yields a mixture of (E) and (Z)-alkenes, with the ratio being sensitive to the reaction conditions[5].

The steric bulk of the 2,6-dichloro-substituted aromatic ring plays a crucial role. During the approach of the ylide to the carbonyl compound, steric interactions between the substituents on the ylide and the carbonyl compound will influence the geometry of the transition state leading to the oxaphosphetane. The bulky ortho-substituents can disfavor the formation of the cis-oxaphosphetane, which would lead to the (Z)-alkene, potentially leading to a higher proportion of the (E)-alkene. However, the reversibility of the initial cycloaddition step for semi-stabilized ylides allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which decomposes to the (E)-alkene[8].

Experimental Protocol: Wittig Reaction with (2,6-Dichlorobenzyl) Ylide

-

Aldehyde/Ketone Addition: In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

-

Reaction: Slowly add the solution of the carbonyl compound to the pre-formed ylide solution at the same low temperature.

-

Warming and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride[17].

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate[17].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel[17].

Factors Influencing Stereoselectivity

Several factors can be manipulated to influence the (E)/(Z) ratio of the alkene product when using a semi-stabilized ylide:

-

Solvent: Polar aprotic solvents like DMF can sometimes favor the formation of (Z)-alkenes, while non-polar solvents like benzene or toluene may favor the (E)-isomer.

-

Temperature: Lower reaction temperatures generally increase the selectivity of the reaction.

-

Presence of Salts: Lithium salts can coordinate with the intermediates and influence the stereochemical outcome, often promoting the formation of the (E)-alkene[18]. The choice of base (e.g., n-BuLi vs. NaHMDS) can therefore have a significant impact.

-

Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in the Wittig reaction[16]. The steric bulk of the substituents on the carbonyl compound will also influence the stereoselectivity.

Conclusion

This compound is a valuable reagent in the Wittig reaction, giving rise to a semi-stabilized ylide. Its mechanism of action is best described by a [2+2] cycloaddition pathway to form an oxaphosphetane intermediate. The steric and electronic effects of the 2,6-dichloro substitution play a critical role in determining the ylide's stability and the stereochemical outcome of the reaction. A thorough understanding of these factors, coupled with careful control of the reaction conditions, allows for the strategic use of this reagent in the synthesis of complex alkene-containing molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to effectively employ this compound in their synthetic campaigns.

References

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

What are stabilized and non-stabilized P-ylides? Examine the reason for s.. - Filo. (2025, November 30). Retrieved January 16, 2026, from [Link]

-

WITTIG REACTION | MECHANISM - AdiChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 16, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]

-

-

The Wittig Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

-

-

-

Wittig Reaction - Web Pages. (n.d.). Retrieved January 16, 2026, from [Link]

-

-

20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 16, 2026, from [Link]

-

What is the stereoselectivity of Wittig's reaction? - Quora. (2015, August 17). Retrieved January 16, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 16, 2026, from [Link]

-

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

-

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved January 16, 2026, from [Link]

-

What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2). Retrieved January 16, 2026, from [Link]

-

Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]

- 8. adichemistry.com [adichemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound [myskinrecipes.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. scbt.com [scbt.com]

- 15. 2,6-DICHLOROBENZYL TRIPHENYLPHOSPHONIUM CHLORIDE | 18583-54-5 [amp.chemicalbook.com]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

theoretical studies on (2,6-Dichlorobenzyl)triphenylphosphonium ylide

An In-Depth Technical Guide to the Theoretical and Practical Aspects of (2,6-Dichlorobenzyl)triphenylphosphonium Ylide

Authored by: A Senior Application Scientist

Foreword: The Enduring Power of Phosphorus Ylides in Synthesis

The Wittig reaction, a cornerstone of modern organic synthesis, leverages the unique reactivity of phosphorus ylides to construct carbon-carbon double bonds with remarkable precision.[1][2] This transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, provides a powerful tool for converting aldehydes and ketones into alkenes, a functional group of immense importance in pharmaceuticals, materials science, and natural product synthesis.[1][3] The heart of this reaction is the phosphorus ylide, a neutral, dipolar molecule characterized by a carbanion adjacent to a positively charged phosphonium center.[4][5]

The electronic nature of the ylide dictates its reactivity and the stereochemical outcome of the olefination.[2][6] (2,6-Dichlorobenzyl)triphenylphosphonium ylide, the subject of this guide, is classified as a semi-stabilized ylide. The adjacent phenyl ring allows for delocalization of the negative charge from the carbanion, moderating its reactivity compared to non-stabilized alkyl ylides.[7] The presence of two electron-withdrawing chlorine atoms on the benzyl ring further modulates its electronic properties, making it a compelling subject for theoretical and mechanistic investigation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, theoretical underpinnings, and computational modeling of this versatile Wittig reagent.

Section 1: Synthesis and Generation of the Ylide

The practical application of (2,6-Dichlorobenzyl)triphenylphosphonium ylide begins with the synthesis of its stable precursor, the corresponding phosphonium salt. The reactive ylide is then typically generated in situ for immediate use in the Wittig reaction.

Synthesis of (2,6-Dichlorobenzyl)triphenylphosphonium Salt

The formation of the phosphonium salt is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine, an excellent nucleophile, attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride (or bromide), displacing the halide leaving group.

Caption: Synthesis of the phosphonium salt via an SN2 reaction.

Experimental Protocol: Synthesis of (2,6-Dichlorobenzyl)triphenylphosphonium Chloride

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) and 2,6-dichlorobenzyl chloride (1.05 eq.) in a suitable anhydrous solvent, such as toluene or acetonitrile.[8] The choice of solvent is critical; it must be able to dissolve the reactants and remain stable at reflux temperatures.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[8] The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

Isolation: After cooling to room temperature, the precipitated phosphonium salt is collected by vacuum filtration.

-

Purification: The crude salt is washed with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.[8] This step is crucial for ensuring the purity of the salt, which is essential for clean ylide generation. The product is then dried under vacuum to yield the phosphonium salt as a stable, white solid.

-

Characterization: The structure of the salt is confirmed using standard spectroscopic techniques.

-

¹H NMR: Will show characteristic peaks for the phenyl protons on the phosphonium group and the protons of the dichlorobenzyl moiety. Limited data for the chloride salt is publicly available.[9][10]

-

³¹P NMR: Will exhibit a single resonance characteristic of a phosphonium salt.

-

IR Spectroscopy: Will show absorption bands corresponding to the aromatic C-H and C-C bonds, as well as the C-Cl bonds.

-

In Situ Generation of the Ylide

The phosphonium ylide is generated by deprotonating the phosphonium salt at the carbon adjacent to the phosphorus atom (the α-carbon). Due to the electron-withdrawing nature of the positively charged phosphorus, the α-protons are sufficiently acidic (pKa ≈ 20-30) to be removed by a strong base.

Protocol: Ylide Generation for Wittig Reaction

-

Setup: Suspend the dried (2,6-Dichlorobenzyl)triphenylphosphonium salt (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) in a flame-dried flask under an inert atmosphere. The system must be scrupulously dry, as ylides are strong bases and will be quenched by water or other protic sources.[11][12]

-

Deprotonation: Cool the suspension in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise.[1][13] The addition of the base typically results in a distinct color change (often yellow, orange, or red), indicating the formation of the ylide.[14]

-

Reaction: After stirring for 30-60 minutes to ensure complete ylide formation, the aldehyde or ketone substrate, dissolved in the same anhydrous solvent, is added slowly to the ylide solution. The reaction is then allowed to warm to room temperature and stir until completion, which is often indicated by the disappearance of the ylide's color.

Section 2: Theoretical Framework and Mechanistic Insights

Computational chemistry provides invaluable insights into the structure, stability, and reactivity of phosphorus ylides, clarifying mechanistic details that are often difficult to probe experimentally.

The Electronic Structure: Ylide vs. Ylene

The bonding in a phosphorus ylide is best described by two primary resonance contributors: the zwitterionic ylide form (P⁺-C⁻) and the double-bonded ylene form (P=C).[4][15]

-

Ylide Form (Major Contributor): Features a formal positive charge on phosphorus and a negative charge on the adjacent carbon. Modern theoretical calculations and experimental data confirm this as the dominant structure.[4][16] The carbanion carbon is typically trigonal pyramidal, not planar.[4]

-

Ylene Form (Minor Contributor): Involves a π-bond formed by the overlap of a carbon p-orbital and a phosphorus d-orbital. While historically invoked, the contribution of phosphorus d-orbitals to bonding is now considered minimal.[15]

The stability of the ylide is largely determined by the substituents on the carbanion. For (2,6-Dichlorobenzyl)triphenylphosphonium ylide, the benzyl group delocalizes the negative charge into the aromatic ring, classifying it as a semi-stabilized ylide .[7] This delocalization reduces the nucleophilicity of the carbanion compared to non-stabilized ylides (e.g., R=alkyl), making it less reactive but more selective.

The Wittig Reaction Mechanism: A Modern View

Decades of experimental and computational studies have refined our understanding of the Wittig reaction mechanism.[7][17][18] For salt-free reactions, particularly with semi-stabilized ylides, the mechanism is now widely accepted to proceed through a concerted [2+2] cycloaddition pathway.[2][17][19]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

-

[2+2] Cycloaddition: The ylide and the carbonyl compound approach each other, and through a four-membered transition state, form an oxaphosphetane intermediate directly.[2] The previously postulated betaine zwitterion is now understood not to be a true intermediate in most salt-free Wittig reactions.[2][20]

-

Oxaphosphetane Intermediate: This four-membered ring containing phosphorus and oxygen is the key intermediate. Its stereochemistry dictates the final alkene geometry.

-

Cycloreversion: The oxaphosphetane decomposes in a concerted, typically irreversible step to yield the alkene and triphenylphosphine oxide. The formation of the exceptionally strong phosphorus-oxygen double bond (bond energy > 130 kcal/mol) is the primary thermodynamic driving force for the entire reaction.[21]

Stereoselectivity of Semi-Stabilized Ylides

Unlike stabilized ylides that strongly favor E-alkenes and non-stabilized ylides that favor Z-alkenes, semi-stabilized ylides often produce mixtures of E and Z isomers.[2][7] Computational studies reveal the reasons for this behavior:

-

Reversible Cycloaddition: The energy barrier for the initial [2+2] cycloaddition is lower, and the resulting oxaphosphetane is less stable than in stabilized ylide reactions. This allows for the possibility of reversion back to the starting materials.[7]

-

Kinetic vs. Thermodynamic Control: The initial, kinetically favored product often arises from a puckered transition state leading to the cis-oxaphosphetane (and thus the Z-alkene). However, if the cycloaddition is reversible, the system can equilibrate to the more thermodynamically stable trans-oxaphosphetane (via a planar transition state), which then decomposes to the E-alkene.[17][19] The final E/Z ratio is a delicate balance between the rates of cycloaddition, retro-cycloaddition, and oxaphosphetane decomposition.

Section 3: A Guide to the Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful tool for elucidating the potential energy surface of the Wittig reaction, allowing for the prediction of reaction barriers and stereochemical outcomes.[17][22][23]

Caption: A typical workflow for computational analysis of a Wittig reaction.

Step-by-Step Methodology

-

Geometry Optimization: The 3D structures of the reactants ((2,6-Dichlorobenzyl)triphenylphosphonium ylide and the chosen aldehyde/ketone) and final products (E/Z alkenes and Ph₃P=O) are optimized to find their lowest energy conformations. A functional like B3LYP with a basis set such as 6-31G* is a common starting point.[18][24]

-

Transition State (TS) Searching: Locate the transition state structures for both the cis and trans approaches of the ylide to the carbonyl (cycloaddition) and for the subsequent cycloreversion from the oxaphosphetane intermediates.

-

Frequency Analysis: Perform frequency calculations on all optimized structures. For reactants, intermediates, and products, all vibrational frequencies should be real (positive). For a transition state, there must be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant/intermediate and product/intermediate, an IRC calculation is performed. This traces the reaction path downhill from the TS in both forward and reverse directions.

-

Data Analysis: The calculated energies are used to construct a potential energy surface diagram. Key geometric parameters (bond lengths, angles) are analyzed to understand bonding changes throughout the reaction.

Illustrative Computational Data

The following table summarizes hypothetical but representative data from a DFT study on the reaction of (2,6-Dichlorobenzyl)triphenylphosphonium ylide with benzaldehyde.

| Species | Relative Energy (kcal/mol) | Key P-C Bond Length (Å) | Key C-C Bond Length (Å) |

| Reactants | 0.0 | 1.72 | - |

| cis-Addition TS | +8.5 | 2.15 | 2.20 |

| trans-Addition TS | +9.8 | 2.18 | 2.25 |

| cis-Oxaphosphetane | -15.2 | 1.85 | 1.58 |

| trans-Oxaphosphetane | -16.5 | 1.84 | 1.59 |

| Z-Alkene + Ph₃P=O | -45.0 | - | 1.34 |

| E-Alkene + Ph₃P=O | -46.2 | - | 1.34 |

This data is illustrative and intended for educational purposes.

The data illustrates that the formation of the cis-oxaphosphetane (leading to the Z-alkene) has a slightly lower activation barrier, suggesting it is the kinetically favored product. However, the trans-oxaphosphetane is thermodynamically more stable, which could lead to the E-alkene if the initial cycloaddition is reversible.

References

-

Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link][7][17][19][25]

-

Le, T. M., Beahm, B. J., & Ess, D. H. (2014). Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. Journal of Chemical Education, 91(11), 1909–1913. [Link][18][24]

-

Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the Mechanism of the Wittig Reaction. Journal of the American Chemical Society, 124(20), 5747–5756. [Link]

-

ResearchGate. (2014). Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. [Link]

-

Schlosser, M., & Schaub, B. (1982). About the structure of phosphorus ylides: electron distribution and geometry. Infoscience. [Link]

-

Journal of the American Chemical Society. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

Pace, V., et al. (2020). Experimental and Theoretical DFT Investigations in the[7][18]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 25(19), 4567. [Link]

-

OUCI. (n.d.). Synthesis of Phosphonium Ylides. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Kolodiazhnyi, O. I. (1997). Phosphorus Ylides. In Chemistry and Application in Synthesis. Wiley-VCH. [Link]

-

Wikipedia. (n.d.). Ylide. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

ResearchGate. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

Ben-Hadda, T., et al. (2018). Theoretical Study of the Aza-Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Chem. Proc., 3(1), 47. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

-

The Royal Society of Chemistry. (2022). Supporting Information. [Link]

-

BYJU'S. (n.d.). Mononuclear Ylide Complexes. [Link]

-

ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. [Link]

-

Bock, H., & tom Dieck, H. (1976). Photoelectron Spectra and Molecular Properties. 58. Phosphorus Ylides: Gas-Phase Ionization Potentials and Charge Distribution. Chemische Berichte, 109(1), 1-18. [Link]

-

Cristau, H. J., & Pascal, J. (1994). Synthetic Applications of Metalated Phosphonium Ylides. Chemical Reviews, 94(5), 1279-1324. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Volatron, F., & Eisenstein, O. (1984). Theoretical study of the reactivity of phosphonium and sulfonium ylides with carbonyl groups. Journal of the American Chemical Society, 106(21), 6117-6119. [Link]

-

Hanekamp, J. C., et al. (1991). Phosphorus ylide chemistry investigated for dihydrotachysterol2 metabolite side-chain synthesis the Wittig approach. Tetrahedron, 47(29), 5147-5162. [Link]

-

Chemistry LibreTexts. (2020). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Mohrig, J. R., et al. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? [Link]

-

The Organic Chemistry Tutor. (2019). Retrosynthesis with the Wittig reaction. YouTube. [Link]

-

Yavari, I., & Zare, H. (2023). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Organic Chemistry Research. [Link]

-

Chemistry LibreTexts. (2020). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). This compound - ¹H NMR Chemical Shifts. [Link]

-

Padmaja, S., et al. (1998). Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. Journal of the Chemical Society, Faraday Transactions, 94(1), 73-77. [Link]

-

Li, W., et al. (2023). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. ACS Omega, 8(47), 44883–44890. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ylide - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]